4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione 4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione
Brand Name: Vulcanchem
CAS No.: 549548-11-0
VCID: VC18694356
InChI: InChI=1S/C13H19NO2/c1-4-6-7-14(3)11-9-13(16)12(15)8-10(11)5-2/h8-9H,4-7H2,1-3H3
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione

CAS No.: 549548-11-0

Cat. No.: VC18694356

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione - 549548-11-0

Specification

CAS No. 549548-11-0
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name 4-[butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione
Standard InChI InChI=1S/C13H19NO2/c1-4-6-7-14(3)11-9-13(16)12(15)8-10(11)5-2/h8-9H,4-7H2,1-3H3
Standard InChI Key CTBUAGNHIGZEDF-UHFFFAOYSA-N
Canonical SMILES CCCCN(C)C1=CC(=O)C(=O)C=C1CC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereoelectronic Features

The compound’s IUPAC name, 4-[butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione, reflects its bicyclic framework comprising a cyclohexa-3,5-diene core substituted with a butyl(methyl)amino group at position 4 and an ethyl moiety at position 5. The 1,2-dione functionality introduces electron-withdrawing effects, polarizing the conjugated system and influencing reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2
Molecular Weight221.29 g/mol
Canonical SMILESCCCCN(C)C1=CC(=O)C(=O)C=C1CC
InChI KeyCTBUAGNHIGZEDF-UHFFFAOYSA-N

The stereoelectronic configuration, validated by X-ray crystallography in analogous compounds , suggests a planar diene system with partial aromaticity, while the amino and ethyl substituents introduce steric hindrance and modulate solubility.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves multi-step protocols starting from cyclohexane precursors. A representative route includes:

  • Cyclization: Formation of the cyclohexadiene core via Diels-Alder reactions or dehydrogenation.

  • Functionalization: Introduction of the butyl(methyl)amino group via nucleophilic substitution or reductive amination.

  • Oxidation: Selective oxidation to install the 1,2-dione moiety using catalysts like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) .

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystTEMPO (0.1 equiv)
Solvent1,2-Dichloroethane
Temperature25°C (ambient)
Reaction Time10 hours
Yield95% (post-column chromatography)

Notably, visible-light irradiation enhances reaction efficiency by promoting radical intermediates, as demonstrated in analogous syntheses .

Physicochemical Properties and Reactivity

Stability and Solubility

The compound exhibits moderate stability under inert atmospheres but undergoes rapid decomposition in the presence of strong acids or bases due to hydrolysis of the dione group. Solubility profiles indicate lipophilicity (logP=2.1\log P = 2.1), favoring organic solvents like dichloromethane and ethyl acetate .

Reactivity Patterns

The electron-deficient diene system participates in cycloadditions, while the amino group enables Schiff base formation. Key reactions include:

  • Diels-Alder Reactions: With electron-rich dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

  • Reductive Amination: Conversion to secondary amines using sodium cyanoborohydride.

Future Research Directions

Therapeutic Development

Priority areas include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino and ethyl groups to enhance bioavailability.

  • Target Identification: Proteomic screening to identify protein targets involved in apoptosis pathways.

Green Chemistry Innovations

Adopting photoredox catalysis, as seen in TEMPO-mediated oxidations , could reduce reliance on hazardous reagents and improve scalability.

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